[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJXGOHNLAGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Piperidine Core Construction Followed by Functionalization
Step 1 : Synthesis of 3-aminopiperidine derivative
Step 2 : Isopropyl carbamate formation
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Reagents : Isopropyl chloroformate, benzyl alcohol, triethylamine.
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 h.
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Key observation : Excess triethylamine (3 eq.) minimizes N-alkylation side reactions.
Step 3 : Hydroxyethyl group introduction
Route 2: One-Pot Tandem Reactions
Procedure :
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Simultaneous piperidine alkylation and carbamate formation :
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Catalyst : Pd(OAc)2/Xantphos (2 mol%)
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Solvent : Toluene, 100°C, 24 h
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Conversion : 92% (HPLC)
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Reagent : Oxone® (2.5 eq.)
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Conditions : MeCN/H2O (3:1), 0°C → RT
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Advantages :
Optimization and Critical Parameters
Reaction Condition Optimization
Purification Challenges
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Byproducts :
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Mitigation :
Analytical Characterization
Key Data for Final Product :
Scale-Up Considerations
Industrial Adaptation of Route 1 :
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Modifications :
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Cost Analysis :
Emerging Methodologies
Enzymatic Synthesis (Patent CN102056901B):
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Biocatalyst : Candida antarctica lipase B (CAL-B).
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Advantages :
Photoredox Catalysis (J. Med. Chem. 2022):
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Catalyst : Ir(ppy)3 (2 mol%).
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Light Source : 450 nm LEDs.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with various receptors or enzymes. The carbamic acid ester moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Structural Analogs: Heterocyclic Ring Variations
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- Molecular Formula : C17H26N2O3 (identical to the parent compound).
- Molar Mass : 306.4 g/mol .
- Pyrrolidine derivatives are often explored for their enhanced metabolic stability compared to piperidines .
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Structural Difference : Substitutes the isopropyl group with an ethyl group on the carbamic acid moiety.
- Molecular Formula : C17H26N2O3.
- Molar Mass : 306.41 g/mol .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference: Introduces an (S)-2-amino-propionyl group to the piperidine ring.
- Molecular Formula : C19H29N3O3.
- Molar Mass : 347.45 g/mol .
- Implications: The amino-propionyl group adds hydrogen-bonding capability, which could enhance interactions with enzymatic active sites. This modification increases molecular weight and predicted boiling point (505.8±50.0 °C) compared to the parent compound .
Physicochemical Properties Comparison
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
The structure features a piperidine ring, which is significant for its interaction with biological targets.
Piperidine derivatives are known for their diverse biological activities, including:
- Cholinesterase Inhibition : Compounds with a piperidine moiety have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Some piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications in the piperidine ring can enhance interactions with target proteins involved in cancer progression .
- Antimicrobial Properties : Piperidine derivatives have been reported to possess antimicrobial activity against several pathogens, indicating their potential use in treating infectious diseases .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Cholinesterase Inhibition | AChE and BuChE inhibition | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against MRSA and E. coli |
Case Studies
- Alzheimer's Disease Treatment : A study demonstrated that a piperidine derivative similar to the compound inhibited AChE effectively, leading to improved cognitive function in animal models of Alzheimer's disease .
- Cancer Research : Research has indicated that certain modifications to the piperidine structure enhance cytotoxicity against specific cancer lines, such as FaDu hypopharyngeal tumor cells. The compound showed better efficacy compared to standard chemotherapeutics like bleomycin .
- Antimicrobial Studies : Piperidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and viability, suggesting their application in developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how do reaction conditions influence yield?
Answer: The synthesis typically involves carbamate esterification between a piperidine derivative and benzyl chloroformate. A stepwise approach is recommended:
Piperidine functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or reductive amination .
Carbamate formation : React the modified piperidine with isopropyl isocyanate or chloroformate under anhydrous conditions (e.g., THF, 0–5°C) .
Benzylation : Use benzyl bromide in the presence of a base (e.g., NaH) to protect the carbamate group .
Q. Key variables affecting yield :
- Temperature control (<10°C) minimizes side reactions during carbamate formation.
- Catalyst choice (e.g., DMAP for esterification) improves efficiency .
Table 1 : Representative Yields Under Different Conditions
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine functionalization | EtOH, 12 h, reflux | 78 | 92% |
| Carbamate formation | THF, 0°C, DMAP | 85 | 95% |
| Benzylation | DCM, NaH, RT | 90 | 98% |
Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?
Answer: Combine multiple orthogonal methods:
Q. Critical considerations :
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate carbamate intermediates .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) for high-purity crystals .
- Prep-HPLC : Apply for enantiomeric resolution (C18 column, 0.1% TFA in H2O/MeCN) .
Note : Monitor for hydrolysis of the benzyl ester under acidic/basic conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Answer: Contradictions often arise from dynamic conformations or crystal packing effects. Mitigation strategies:
Temperature-dependent NMR : Identify conformational flexibility (e.g., piperidine ring puckering) .
DFT Calculations : Compare experimental and theoretical NMR/IR spectra .
Multi-crystal Analysis : Resolve packing-induced distortions via multiple crystal forms .
Case Study : A 2023 study resolved benzyl group orientation discrepancies by correlating NOESY cross-peaks with SHELXL-refined X-ray data .
Q. What experimental designs are optimal for studying the hydrolytic stability of the benzyl ester group?
Answer: Design :
- pH-Varied Kinetics : Incubate compound in buffers (pH 1–13) at 37°C.
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., free carboxylic acid) .
Table 2 : Hydrolysis Half-Lives at pH 7.4 (37°C)
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| Aqueous buffer | 48 | Carbamic acid |
| Serum-containing | 24 | N/A (protein binding) |
Implications : Stability is pH-sensitive; avoid prolonged storage in alkaline conditions .
Q. How can researchers address discrepancies in biological activity data across assay platforms?
Answer: Discrepancies may stem from assay-specific interference (e.g., esterase activity in cell lysates). Solutions:
Metabolic Inhibition : Co-incubate with esterase inhibitors (e.g., PMSF) to isolate intrinsic activity .
Orthogonal Assays : Compare results from cell-free (e.g., SPR) and cell-based (e.g., calcium flux) systems .
Isotopic Labeling : Use ¹⁴C-labeled compound to track degradation in vitro .
Example : A 2024 study resolved inconsistent GPCR activation data by identifying serum esterases as confounding factors .
Q. What computational methods predict the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
- MD Simulations : Model interactions with blood proteins (e.g., albumin) to predict bioavailability .
Validation : Cross-check computational results with in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
